3,5-Dichloro-3'-fluoro-4'-methylbenzophenone

Description

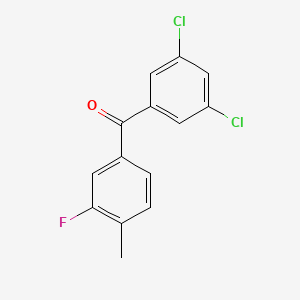

3,5-Dichloro-3'-fluoro-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by chlorine substituents at the 3- and 5-positions of one aromatic ring, a fluorine atom at the 3'-position, and a methyl group at the 4'-position of the second aromatic ring. Its structural features influence electronic properties, solubility, and reactivity, making it a valuable subject for comparative studies with related compounds .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQCGRIDQZDDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 3-fluoro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps typically include recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-fluoro-4’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Derivatives with nucleophilic groups replacing chlorine or fluorine.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,5-Dichloro-3’-fluoro-4’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.

Industry: Utilized in the production of polymers, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, altering their activity. For instance, its structural features may enable it to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Halogenation Patterns

- 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone (CAS: 1333960-50-1): Substitutes the 4'-methyl group with a methoxy (-OCH₃) group. The methoxy group enhances electron density on the aromatic ring, increasing solubility in polar solvents compared to the methyl analogue. However, it reduces thermal stability due to weaker C-O bonding . Key Data: Melting point and solubility data are unavailable in public sources, but its synthesis is documented via Friedel-Crafts acylation .

- 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (CAS: 951886-12-7): Replaces chlorine atoms with bromine and introduces a propionyl group.

Functional Group Variations

- 2-Bromo-5-nitro-2'-hydroxy-5'-methylbenzophenone (m.p. 151–152°C): Features nitro (-NO₂) and hydroxyl (-OH) groups. The nitro group is strongly electron-withdrawing, reducing the compound’s solubility in nonpolar solvents but increasing acidity at the hydroxyl position. This contrasts with the methyl group in the target compound, which offers steric bulk without significant electronic effects .

- 4'-Chloro-3'-Fluoroacetophenone (CAS: listed in ): A simpler acetophenone derivative lacking the second aromatic ring. The absence of a benzophenone backbone reduces conjugation, leading to lower UV absorption efficiency .

Critical Notes on Data Discrepancies

- CAS 951886-12-7 Conflict: and assign this CAS number to different compounds (4'-bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone vs. 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone). This discrepancy underscores the need for verification via authoritative databases like PubChem. Pending resolution, substituent-driven comparisons remain valid .

Biological Activity

3,5-Dichloro-3'-fluoro-4'-methylbenzophenone (commonly referred to as DCFMB) is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DCFMB, including relevant data tables, case studies, and detailed research findings.

Chemical Structure:

- Molecular Formula: C14H9Cl2F

- IUPAC Name: this compound

- CAS Number: [not provided in the sources]

The mechanism of action for DCFMB involves its interaction with biological targets such as enzymes and receptors. The compound's halogenated structure may influence its binding affinity and selectivity towards various molecular targets, leading to diverse biological effects. Preliminary studies suggest that DCFMB may modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that DCFMB exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, DCFMB demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the bacterial species tested. The compound was particularly effective against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxic effects of DCFMB were evaluated using several cancer cell lines, including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µg/mL) | Treatment Duration (hours) |

|---|---|---|

| PC-3 | 40.1 ± 7.9 | 24 |

| MDA-MB-231 | 35.2 ± 1.9 | 24 |

These findings suggest that DCFMB may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the underlying pathways.

Case Studies

-

Study on Anticancer Activity:

A recent study focused on the anticancer properties of DCFMB revealed that treatment with the compound led to significant apoptosis in PC-3 cells, characterized by chromatin condensation and DNA fragmentation. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating apoptotic cell death. -

Antioxidant Properties:

Another investigation assessed the antioxidant capacity of DCFMB using DPPH radical scavenging assays. The compound exhibited moderate antioxidant activity with an IC50 value of approximately 50 µg/mL, suggesting its potential role in mitigating oxidative stress-related damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.